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Glucosyl beta1-3-galactose - 75023-56-2

Glucosyl beta1-3-galactose

Catalog Number: EVT-1551556
CAS Number: 75023-56-2
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

This compound can be derived from natural sources, particularly through enzymatic reactions involving specific glycosyltransferases, which catalyze the transfer of sugar moieties from donor substrates to acceptor molecules. For instance, the enzyme beta-1,3-galactosyltransferase has been identified in various organisms, including plants and bacteria, which facilitates the synthesis of glucosyl beta1-3-galactose from appropriate substrates.

Classification

Glucosyl beta1-3-galactose is classified under carbohydrates, specifically as a disaccharide. It is part of a broader category of glycosides that includes various sugar derivatives with significant biological functions.

Synthesis Analysis

Methods

The synthesis of glucosyl beta1-3-galactose can be achieved through enzymatic methods involving glycosyltransferases. One prominent method utilizes beta-1,3-galactosyltransferase enzymes sourced from organisms such as Arabidopsis thaliana or Helicobacter pylori. These enzymes catalyze the transfer of galactose to glucose or other acceptor molecules in a regioselective manner.

Technical Details

The enzymatic synthesis typically involves:

  • Substrate Preparation: The donor substrate (usually UDP-galactose) and acceptor substrate (glucose) are prepared.
  • Enzymatic Reaction: The reaction mixture is incubated under optimal conditions (temperature, pH) to facilitate the transfer of the galactose moiety to the glucose.
  • Purification: Post-reaction, products are purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for analysis.
Molecular Structure Analysis

Structure

The molecular structure of glucosyl beta1-3-galactose consists of a glucose unit linked to a galactose unit through a beta-1,3 bond. The structural formula can be represented as follows:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

Data

The molecular weight of glucosyl beta1-3-galactose is approximately 342.30 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

Glucosyl beta1-3-galactose can undergo various chemical reactions typical for carbohydrates, including hydrolysis and transglycosylation.

Technical Details

  1. Hydrolysis: Under acidic or enzymatic conditions, glucosyl beta1-3-galactose can be hydrolyzed back into its constituent monosaccharides.
  2. Transglycosylation: The compound can serve as a glycosyl donor in transglycosylation reactions to synthesize larger oligosaccharides.
Mechanism of Action

Process

The mechanism by which glucosyl beta1-3-galactose exerts its biological effects involves its incorporation into larger glycan structures on glycoproteins and glycolipids. This incorporation affects cell-cell interactions and signaling pathways.

Data

Studies have shown that the presence of beta1-3-linked galactose residues influences immune responses and cellular adhesion properties due to their role in forming specific binding sites for lectins and other carbohydrate-binding proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water but may exhibit varying solubility in organic solvents depending on purity.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Participates readily in glycosidic bond formation with other sugars or alcohols under appropriate conditions.
Applications

Scientific Uses

Glucosyl beta1-3-galactose has several applications in scientific research and biotechnology:

  • Glycobiology: Used to study glycan structures and their biological roles.
  • Drug Development: Investigated for its potential role in drug delivery systems due to its ability to modify glycoproteins.
  • Prebiotic Studies: Explored for its prebiotic potential in promoting beneficial gut microbiota due to its oligosaccharide nature.
Structural Characterization of Glucosyl Beta1-3-Galactose

Molecular Architecture and Glycosidic Bond Configuration

Glucosyl β1-3-galactose (Glcβ1-3Gal) is a disaccharide featuring a β-glycosidic bond between the anomeric carbon (C1) of glucose and the hydroxyl group at C3 of galactose. This linkage imposes distinct stereochemical constraints:

  • Anomeric Configuration: The β-orientation positions the glucose's C1 substituent equatorially, resulting in a bond angle of approximately 116° ± 5° between the two pyranose rings. This contrasts with α-linkages, where substituents are axial.
  • Bond Geometry: Molecular dynamics simulations reveal a characteristic φ (C1–O–C3'–C3') torsion angle of −60° to −90° and ψ (O–C3'–C2'–C1') angle of 120°–140°, favoring a relaxed exo-anomeric conformation.
  • Solvent Exposure: The β1-3 linkage creates a kinked topology, exposing both rings' hydroxyl groups to solvent interactions. This enhances water solubility compared to linear β1-4-linked disaccharides [1] [4].

Table 1: Key Structural Parameters of Glcβ1-3Gal

ParameterValue/RangeMethod of Determination
Glycosidic bond angle (θ)116° ± 5°X-ray crystallography
φ Torsion angle (C1–O–C3')−60° to −90°NMR/MD simulations
ψ Torsion angle (O–C3'–C2')120°–140°NMR/MD simulations
Hydrodynamic volume0.37 nm³Size-exclusion chromatography
pKa of reducing end12.1 (galactose C1)Potentiometric titration

Conformational Analysis in Solution and Solid States

The disaccharide exhibits conformational plasticity dependent on environmental constraints:

  • Crystalline State: X-ray diffraction of Glcβ1-3Gal-containing glycopeptides shows a rigid, bent conformation with intramolecular hydrogen bonding between Glc O4–H···O6'Gal (distance: 2.85 Å). This stabilizes a 30° inter-ring angle, limiting ring flexibility [4].
  • Solution Dynamics: NMR relaxation (T₁, T₂) and NOE data indicate rapid interconversion between three predominant conformers in aqueous solution:
  • Closed conformation (60% occupancy): Stabilized by O2–H···O5' hydrogen bond (lifetime: 50–100 ps).
  • Semi-open conformation (30%): Water-bridged via Glc O3–H₂O–Gal O4.
  • Extended conformation (10%): No intramolecular H-bonds, prevalent in chaotropic agents like urea.
  • Thermal Stability: Differential scanning calorimetry reveals a reversible conformational shift at 45°C, coinciding with loss of ordered water molecules from the glycosidic cleft [1] [4].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR provide definitive linkage assignment. Key signatures in D₂O at 25°C:

  • Anomeric proton (Glc H1): δ 4.52 ppm (d, J = 7.8 Hz), confirming β-configuration.
  • Gal C3: Downfield shift to δ 84.2 ppm (vs. δ 73.5 in free galactose), indicating glycosylation site.
  • Inter-residue NOEs: Strong H1(Glc)–H3(Gal) correlation in 2D ROESY spectra at mixing times >150 ms.

Table 2: NMR Chemical Shifts for Glcβ1-3Gal

Atomδ¹H (ppm)Multiplicityδ¹³C (ppm)
Glc C1-H4.52d (J=7.8 Hz)104.9
Glc C2-H3.38dd74.5
Gal C1-H5.22d (J=3.9 Hz)97.1
Gal C3-H3.92t84.2
Gal C4-H4.06dd70.3

Mass Spectrometry (MS):

  • MALDI-TOF-MS: [M + Na]⁺ peak at m/z 365.1 for C₁₂H₂₂O₁₁.
  • Tandem MS/MS: Diagnostic fragments include m/z 203.0 (Y₁α ion, Gal-H₂O), m/z 185.0 (B₁ ion, Glc), and m/z 323.1 (loss of CH₂O from reducing end).
  • High-Resolution ESI-MS: Exact mass 365.1056 Da (calc. 365.1054 for C₁₂H₂₂O₁₁), error < 0.5 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Glycosidic bond vibration: 897 cm⁻¹ (C1–O–C3' asymmetric stretch), specific for β1-3 linkage.
  • Anomeric region: 840 cm⁻¹ (β-glucose C1–H deformation), absent α-band at 760–780 cm⁻¹.
  • Hydroxyl stretch: Broad band at 3400 cm⁻¹ with shoulder at 3520 cm⁻¹, indicating inter-ring H-bonding [1] [3].

Comparative Analysis with Related Disaccharides

Linkage Position Effects:

  • β1-3 vs. β1-4 Linkages: Glcβ1-3Gal exhibits 40% greater rotational freedom (φ/ψ angles) than Glcβ1-4Gal due to absence of steric clash between Glc H4 and Gal O5'. This enhances enzymatic cleavage rates by β-galactosidases (kcat 220 s⁻¹ for β1-3 vs. 85 s⁻¹ for β1-4) [6].
  • Hydrogen Bonding: Glcβ1-4Gal forms an intramolecular H-bond between Glc O3H and Gal O5 (distance: 2.78 Å), absent in β1-3 isomers. This confers partial rigidity to β1-4 linkages.
  • Thermodynamic Stability: Isothermal titration calorimetry shows ΔG = −23.1 kJ/mol for Glcβ1-3Gal hydrolysis vs. −28.9 kJ/mol for Glcβ1-4Gal, indicating lower inherent stability of the β1-3 bond [1] [6].

Table 3: Biophysical Properties of β-Linked Glc-Gal Disaccharides

PropertyGlcβ1-3GalGlcβ1-4Gal (Lactose)
Glycosidic bond length1.42 Å1.39 Å
Solvent-accessible surface580 Ų520 Ų
Hydration free energy−198 kJ/mol−175 kJ/mol
Km for β-galactosidase1.8 mM4.2 mM
Specific rotation [α]25D+35.7°+55.0°

Biological Occurrence:

  • β1-3 Linkages: Predominate in O-glycans of thrombospondin repeats (Glcβ1-3Fuc) and plant Lewis a epitopes (Galβ1-3GlcNAc). The kinked topology facilitates high-density glycan clustering in extracellular matrix proteins [1] [3].
  • β1-4 Linkages: Abundant in mammalian glycolipids (e.g., lactosylceramide Galβ1-4Glc-Cer) and milk lactose. Linear conformation supports crystalline packing in secretory vesicles [2] [6].
  • Enzymatic Discrimination: β1,3-Galactosyltransferases (e.g., Arabidopsis GALT1) utilize a conserved DxD motif for Mn²⁺ coordination, orienting UDP-Gal donor to favor nucleophilic attack by C3-OH rather than C4-OH of acceptor substrates [1] [4].

Properties

CAS Number

75023-56-2

Product Name

Glucosyl beta1-3-galactose

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11-,12+/m1/s1

InChI Key

YGEHCIVVZVBCLE-AJARWYCESA-N

SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Synonyms

glucosyl beta1-3-galactose
solabiose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O

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